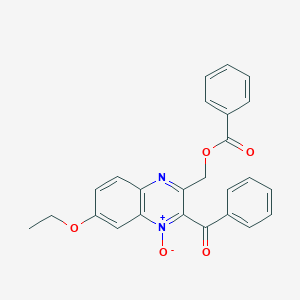![molecular formula C20H17N3S B356538 5-Ethyl-6-(3-thienyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline CAS No. 845629-97-2](/img/structure/B356538.png)
5-Ethyl-6-(3-thienyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-6-(3-thienyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmaceutical research . The structure of this compound includes a benzimidazole fused with a quinazoline ring, along with an ethyl group and a thiophene ring, making it a unique and versatile molecule.
準備方法
The synthesis of 5-Ethyl-6-(3-thienyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzimidazole with 2-chloroquinazoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
5-Ethyl-6-(3-thienyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
科学的研究の応用
5-Ethyl-6-(3-thienyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-Ethyl-6-(3-thienyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis .
類似化合物との比較
5-Ethyl-6-(3-thienyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline can be compared with other quinazoline derivatives, such as:
Erlotinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
Gefitinib: Another tyrosine kinase inhibitor with similar applications in oncology.
Prazosin: An alpha-1 adrenergic receptor antagonist used to treat hypertension.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
845629-97-2 |
|---|---|
分子式 |
C20H17N3S |
分子量 |
331.4g/mol |
IUPAC名 |
5-ethyl-6-thiophen-3-yl-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C20H17N3S/c1-2-22-17-9-5-3-7-15(17)19-21-16-8-4-6-10-18(16)23(19)20(22)14-11-12-24-13-14/h3-13,20H,2H2,1H3 |
InChIキー |
IWXYHGHYUJJFOK-UHFFFAOYSA-N |
SMILES |
CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CSC=C5 |
正規SMILES |
CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CSC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-(3-fluorobenzoyl)imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B356456.png)
![allyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B356457.png)

![6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B356463.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-methoxybenzamide](/img/structure/B356465.png)
![3,5-dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B356466.png)
![Ethyl 6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B356468.png)
![4-methoxy-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide](/img/structure/B356469.png)

![2-amino-1-(2,4-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B356471.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B356472.png)
![3,4,5-trimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B356473.png)
![10-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl hydrosulfide](/img/structure/B356475.png)
![Ethyl 3-[(benzoyloxy)methyl]-2-quinoxalinecarboxylate 1-oxide](/img/structure/B356479.png)
